molecular formula C30H26N8O2 B14608220 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide CAS No. 61038-75-3

4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide

Cat. No.: B14608220
CAS No.: 61038-75-3
M. Wt: 530.6 g/mol
InChI Key: PVEXTSNHFVYFGP-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a benzamide moiety, and a diazenyl linkage to a pyrimidine ring substituted with aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the diazotization of 4-methoxybenzamide followed by coupling with 2,4,6-trianilinopyrimidine. The reaction conditions often require an acidic medium and controlled temperatures to ensure the formation of the desired diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The diazenyl linkage can be reduced to form amines.

    Substitution: The aniline groups on the pyrimidine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyaniline and 2,4,6-trianilinopyrimidine.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The diazenyl linkage can undergo cleavage, releasing active intermediates that can modulate biological pathways. The aniline groups on the pyrimidine ring may also participate in hydrogen bonding or π-π interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzamide: Lacks the diazenyl and pyrimidine moieties, making it less complex.

    2,4,6-Trianilinopyrimidine: Lacks the methoxybenzamide moiety, affecting its overall reactivity and applications.

    4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]aniline: Similar structure but with an aniline group instead of a benzamide moiety.

Uniqueness

4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, diazenyl linkage, and pyrimidine ring with aniline substitutions makes it a versatile compound for various applications.

Properties

CAS No.

61038-75-3

Molecular Formula

C30H26N8O2

Molecular Weight

530.6 g/mol

IUPAC Name

4-methoxy-3-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide

InChI

InChI=1S/C30H26N8O2/c1-40-25-18-17-20(27(31)39)19-24(25)37-38-26-28(32-21-11-5-2-6-12-21)35-30(34-23-15-9-4-10-16-23)36-29(26)33-22-13-7-3-8-14-22/h2-19H,1H3,(H2,31,39)(H3,32,33,34,35,36)

InChI Key

PVEXTSNHFVYFGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)N=NC2=C(N=C(N=C2NC3=CC=CC=C3)NC4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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